2-{[5-(2-BROMOPHENYL)-4-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID
Overview
Description
2-{[5-(2-BROMOPHENYL)-4-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID is a complex organic compound that features a triazole ring, a bromophenyl group, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-BROMOPHENYL)-4-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through alkylation reactions.
Formation of the Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions, often using thiourea or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated products, hydrogenated triazole derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Medicinal Chemistry:
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, particularly those containing sulfur and nitrogen heterocycles.
Materials Science: The unique structural features of the compound may make it useful in the development of new materials with specific electronic, optical, or mechanical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(2-BROMOPHENYL)-4-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID would depend on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The triazole ring can engage in hydrogen bonding and π-π interactions, while the bromophenyl group may participate in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-{[5-(2-BROMOPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-{[5-(2-CHLOROPHENYL)-4-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
Uniqueness
The presence of the cyclohexyl group in 2-{[5-(2-BROMOPHENYL)-4-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID may impart unique steric and electronic properties, potentially enhancing its biological activity or stability compared to similar compounds.
Properties
IUPAC Name |
2-[[5-(2-bromophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2S/c17-13-9-5-4-8-12(13)15-18-19-16(23-10-14(21)22)20(15)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLMVVXKDHYAJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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